Brompheniramine maleate

Catalog No.
S522150
CAS No.
980-71-2
M.F
C20H23BrN2O4
M. Wt
435.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brompheniramine maleate

CAS Number

980-71-2

Product Name

Brompheniramine maleate

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SRGKFVAASLQVBO-BTJKTKAUSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Synonyms

Brompheniramine, Brompheniramine Maleate, Brompheniramine Maleate (1:1), Chlorphed, Dimetane, Dimetane Ten, Dimetane-Ten, Dimetapp Allergy, Maleate, Brompheniramine, Oraminic 2, Oraminic-2, p Bromdylamine, p-Bromdylamine, para Bromdylamine, para-Bromdylamine

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

Understanding Histamine Action:

Brompheniramine maleate acts by blocking histamine receptors. Histamine is a chemical released by the body during an allergic reaction, causing allergy symptoms like runny nose, sneezing, and itchy eyes. Research using brompheniramine helps scientists understand the mechanisms of histamine action and allergic responses Source: [Histamine Receptors in Human Diseases].

Development of New Antihistamines:

The mechanism of brompheniramine's action serves as a model for designing new antihistamine medications. By studying how brompheniramine interacts with histamine receptors, researchers can develop more targeted and effective medications with fewer side effects Source: [Development of Histamine H1-Receptor Antagonists: ].

Investigating Anti-inflammatory Properties:

Some research suggests that brompheniramine might have anti-inflammatory properties beyond its antihistamine effects. Studies are ongoing to determine if this medication can play a role in managing inflammatory conditions Source: [Inhibitory Effects of Antihistamines on Lipopolysaccharide-Induced Inflammatory Responses in RAW 264.7 Macrophage Cells: ].

Appearance

Assay:≥95%A crystalline solid

Related CAS

86-22-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

980-71-2

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1): INACTIVE

Dates

Modify: 2023-09-13

Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994).

Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).

Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.

Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116.

Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495.

Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.

Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.

L.A. Walter, U.S. Patent 3,061,517 (1962)

L.A. Walter, U.S. Patent 3,030,371 (1962)

Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5.

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